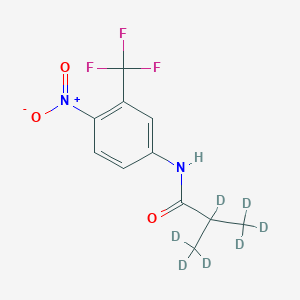

Flutamid-d7

Übersicht

Beschreibung

Flutamids-d7 ist eine deuterierte Form von Flutamids, einem Antiandrogen-Medikament, das hauptsächlich zur Behandlung von Prostatakrebs eingesetzt wird. Die deuterierte Version, Flutamids-d7, wird häufig als interner Standard in der analytischen Chemie verwendet, insbesondere in der Massenspektrometrie, um die Flutamids-Konzentration in biologischen Proben zu quantifizieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Flutamids-d7 beinhaltet die Einarbeitung von Deuteriumatomen in das Flutamidsmolekül. Dies kann durch verschiedene Methoden erreicht werden, darunter die Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Ein gängiger Ansatz ist die Verwendung einer deuterierten Vorstufe und Durchführung der notwendigen chemischen Reaktionen, um das endgültige deuterierte Produkt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Flutamids-d7 beinhaltet typischerweise die großtechnische Synthese unter Verwendung deuterierter Reagenzien. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig gesteuert, um das gewünschte Ergebnis zu erzielen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Flutamids-d7, wie sein nicht-deuteriertes Gegenstück, unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Flutamids-d7 kann oxidiert werden, um seinen aktiven Metaboliten, 2-Hydroxyflutamids, zu bilden.

Reduktion: Reduktionsreaktionen können Flutamids-d7 zurück in seine Ausgangssubstanz oder andere reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile unter bestimmten Bedingungen beinhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen 2-Hydroxyflutamids (Oxidationsprodukt) und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

Flutamids-d7 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Analytische Chemie: Wird als interner Standard in der Massenspektrometrie für die Quantifizierung von Flutamids in biologischen Proben verwendet.

Pharmakokinetik: Hilft bei der Untersuchung des Metabolismus und der Pharmakokinetik von Flutamids durch Bereitstellung einer stabilen Isotop-markierten Referenz.

Arzneimittelentwicklung: Wird bei der Entwicklung und Validierung von analytischen Methoden für Flutamids und seine Metaboliten verwendet.

Wirkmechanismus

Flutamids-d7 wirkt, wie Flutamids, als selektiver Antagonist des Androgenrezeptors. Es konkurriert mit Androgenen wie Testosteron und Dihydrotestosteron um die Bindung an Androgenrezeptoren in Geweben wie der Prostata. Dadurch verhindert es die Wirkung dieser Androgene und hemmt das Wachstum von Prostatakrebszellen .

Wissenschaftliche Forschungsanwendungen

Flutamide-d7 has several scientific research applications, including:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of flutamide in biological samples.

Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of flutamide by providing a stable isotope-labeled reference.

Drug Development: Used in the development and validation of analytical methods for flutamide and its metabolites.

Wirkmechanismus

Target of Action

Flutamide-d7, a deuterium labeled Flutamide , is a nonsteroidal antiandrogen . Its primary target is the androgen receptor (AR) . The androgen receptor plays a crucial role in the development and functioning of male reproductive tissues .

Mode of Action

Flutamide-d7 acts as a selective antagonist of the androgen receptor . It competes with androgens like testosterone and dihydrotestosterone (DHT) for binding to ARs in tissues like the prostate gland . By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow . It exerts its antiandrogenic action by inhibiting androgen uptake and/or by inhibiting nuclear binding of androgen in target tissues .

Biochemical Pathways

Flutamide-d7 affects the androgen signaling pathway . By binding to the androgen receptor, it inhibits the uptake of androgens and prevents the nuclear binding of androgens in target tissues . This inhibition disrupts the normal function of the androgen signaling pathway, leading to a decrease in the growth of prostate cancer cells .

Pharmacokinetics

After oral administration, Flutamide is absorbed from the gastrointestinal tract with a tmax of about 2 hours . It undergoes extensive first-pass metabolism in the liver, producing several metabolites . The major metabolites are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . These metabolites are predominantly excreted in urine .

Result of Action

The binding of Flutamide-d7 to the androgen receptor prevents the effects of androgens and inhibits the growth of prostate cancer cells . This results in a reduction in the size of the prostate gland in patients with prostate cancer .

Action Environment

The action of Flutamide-d7 can be influenced by various environmental factors. For example, the bioavailability and efficacy of Flutamide-d7 can be affected by factors such as the patient’s liver function, as the drug undergoes extensive first-pass metabolism in the liver . Additionally, the stability of Flutamide-d7 could be affected by storage conditions .

Biochemische Analyse

Biochemical Properties

Flutamide-d7 plays a crucial role in inhibiting androgen receptors, thereby preventing the activation of androgen-responsive genes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, Flutamide-d7 binds to the androgen receptor, inhibiting its interaction with dihydrotestosterone. This inhibition prevents the transcription of genes involved in prostate cancer cell proliferation. Additionally, Flutamide-d7 is metabolized by liver enzymes such as cytochrome P450, leading to the formation of active and inactive metabolites .

Cellular Effects

Flutamide-d7 exerts significant effects on various cell types, particularly prostate cancer cells. It inhibits cell proliferation by blocking androgen receptor signaling pathways. This inhibition leads to decreased expression of genes involved in cell cycle progression and increased expression of pro-apoptotic genes. Flutamide-d7 also affects cellular metabolism by altering the activity of enzymes involved in lipid and glucose metabolism, thereby impacting overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of Flutamide-d7 involves its binding to the androgen receptor, preventing the receptor’s activation by androgens. This binding inhibits the receptor’s ability to translocate to the nucleus and bind to androgen response elements on DNA. Consequently, the transcription of androgen-responsive genes is suppressed. Additionally, Flutamide-d7 can inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in its own metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flutamide-d7 change over time. Initially, Flutamide-d7 exhibits strong anti-androgenic activity, leading to significant inhibition of androgen receptor signaling. Over time, the stability and degradation of Flutamide-d7 can influence its efficacy. Long-term studies have shown that prolonged exposure to Flutamide-d7 can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Flutamide-d7 vary with different dosages in animal models. At low doses, Flutamide-d7 effectively inhibits androgen receptor activity without causing significant toxicity. At higher doses, Flutamide-d7 can induce adverse effects such as hepatotoxicity and alterations in liver enzyme levels. Threshold effects have been observed, where a certain dosage is required to achieve maximal therapeutic efficacy without causing toxicity .

Metabolic Pathways

Flutamide-d7 is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form active metabolites, which contribute to its anti-androgenic effects. Additionally, Flutamide-d7 can influence metabolic flux by altering the activity of enzymes involved in lipid and glucose metabolism. These changes can impact overall metabolite levels and cellular energy balance .

Transport and Distribution

Flutamide-d7 is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, Flutamide-d7 can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its anti-androgenic effects. The localization and accumulation of Flutamide-d7 can influence its overall efficacy and duration of action .

Subcellular Localization

The subcellular localization of Flutamide-d7 is critical for its activity and function. Flutamide-d7 can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Flutamide-d7 can localize to the nucleus, where it inhibits androgen receptor-mediated transcription. Additionally, Flutamide-d7 can interact with other cellular components, such as mitochondria, influencing their function and overall cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Flutamide-d7 involves the incorporation of deuterium atoms into the flutamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical reactions to form the final deuterated product .

Industrial Production Methods

Industrial production of Flutamide-d7 typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Analyse Chemischer Reaktionen

Types of Reactions

Flutamide-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Flutamide-d7 can be oxidized to form its active metabolite, 2-hydroxyflutamide.

Reduction: Reduction reactions can convert Flutamide-d7 back to its parent compound or other reduced forms.

Substitution: Substitution reactions can occur at different positions on the flutamide molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions include 2-hydroxyflutamide (oxidation product) and various substituted derivatives depending on the reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bicalutamid: Ein weiteres nicht-steroidales Antiandrogen, das zur Behandlung von Prostatakrebs eingesetzt wird.

Enzalutamid: Ein neueres Antiandrogen mit verbesserter Wirksamkeit und Sicherheitsprofil im Vergleich zu Flutamids.

Einzigartigkeit von Flutamids-d7

Flutamids-d7 ist aufgrund seiner deuterierten Natur einzigartig, was es besonders nützlich als internen Standard in der analytischen Chemie macht. Das Vorhandensein von Deuteriumatomen sorgt für einen eindeutigen Massenunterschied, der eine genaue Quantifizierung von Flutamids in komplexen biologischen Matrizen ermöglicht .

Eigenschaften

IUPAC Name |

2,3,3,3-tetradeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKFYHWDHIYRV-NWOXSKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

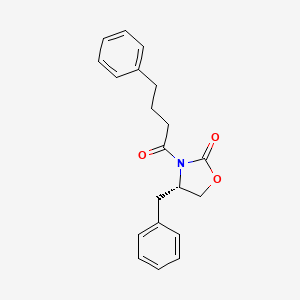

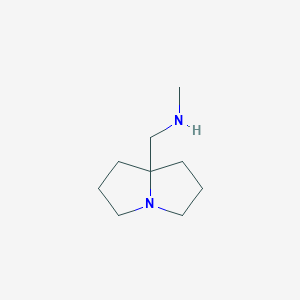

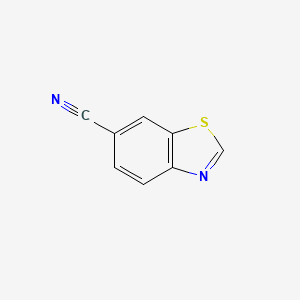

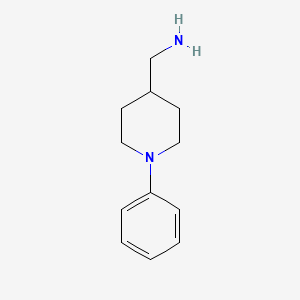

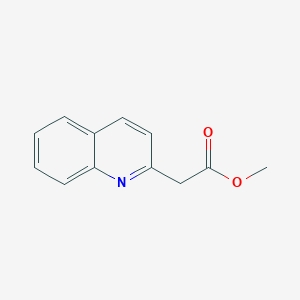

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)